Betanin, AldrichCPR

Description

Classification and Chemical Nature of Betalains (B12646263)

Betalains are broadly classified into two main structural groups based on their color and the nature of the residue conjugated to betalamic acid: betacyanins and betaxanthins. mdpi.comnih.govembrapa.br

Betacyanins: These pigments are responsible for red to violet hues. mdpi.comnih.gov They are formed by the condensation of betalamic acid with a cyclo-dihydroxyphenylalanine (cyclo-DOPA) residue. nih.govsci-hub.se

Betaxanthins: These pigments impart yellow to orange colors. mdpi.comnih.gov They are condensation products of betalamic acid with various amino acids or amines. nih.govsci-hub.se

The core structure of all betalains includes betalamic acid, a chromophore derived from the amino acid tyrosine. embrapa.brsci-hub.se The distinct colors arise from the conjugated double bonds within their structures. mdpi.com Betalains are considered chromoalkaloids due to their nitrogen content and biosynthesis from amino acids, similar to alkaloids. mdpi.comsci-hub.se

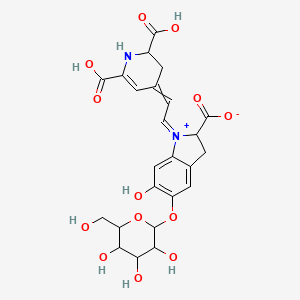

Betanin is the most common and well-studied betacyanin. nih.govncats.io It is the primary pigment responsible for the characteristic deep red-violet color of red beets (Beta vulgaris). wikipedia.orgnih.gov Chemically, betanin is a glycoside, specifically a 5-O-β-D-glucopyranoside of betanidin (B1384155). tandfonline.comwikipedia.orgnih.gov Betanidin is the aglycone of betanin, formed by the hydrolysis of the glucose molecule. wikipedia.orgcartrite.co.uk This structural feature, the glycosidic linkage, contributes to betanin's water solubility. nih.gov

Natural Occurrence and Distribution

Betalains exhibit a restricted taxonomic distribution. Their presence is a significant characteristic used in the taxonomy of higher plants. mdpi.com

The primary natural occurrence of betalains, including betanin, is within the flowering plant order Caryophyllales. mdpi.comwikipedia.orgnih.govfrontiersin.org Approximately 17 families within this order produce betalains. nih.gov Notable sources rich in betanin include:

Red beet roots (Beta vulgaris L.) tandfonline.comwikipedia.orgnih.gov

Fruits of certain cacti species, such as Opuntia sp. (prickly pear) and Hylocereus sp. (dragon fruit). tandfonline.comnih.govbetaelegans.com

Grainy or leafy amaranth (B1665344) (Amaranthus sp.). wikipedia.orgnih.gov

Colored Swiss chard (Beta vulgaris L. ssp. cicla). wikipedia.orgnih.gov

Celosia argentea L. nih.gov

Bougainvillea sp. nih.gov

Betalains accumulate in the vacuoles of plant cells, predominantly in epidermal and subepidermal tissues, contributing to the coloration of flowers, fruits, leaves, stems, and roots. wikipedia.orgnih.gov

Beyond the plant kingdom, betalains have also been identified in certain higher-order fungi, specifically in several genera within the phylum Basidiomycota. mdpi.comwikipedia.orgnih.govfrontiersin.org Genera known to contain betalains include Amanita (such as Amanita muscaria, the fly agaric), Hygrocybe, and Hygrophorus. wikipedia.orgnih.govfrontiersin.orgmdpi.com The role of betalains in these fungal species is not yet fully understood. nih.gov

Historical Context and Evolution of Research Interest

The study of betalains and betanin has evolved significantly since their initial discovery. Betalains were first extracted from Beta vulgaris. wikipedia.orgtaylorandfrancis.com Early research in the 1960s, notably by Dr. Tom Mabry and colleagues at the University of Zurich, was crucial in isolating betalains and elucidating their chemical structures. wikipedia.orgzryd.net Initially, there was some thought that betalains might be chemically related to anthocyanins due to their shared characteristic of being water-soluble pigments found in plant vacuoles. wikipedia.org However, structural and chemical analyses quickly revealed that they are distinct compound classes, with a key difference being the presence of nitrogen in betalains, which is absent in anthocyanins. wikipedia.org

Research interest in betanin and other betalains has grown considerably over time, driven by their vibrant colors and potential applications. Their use as natural food colorants (Betanin is approved as E162 in Europe and under Section 73.40 in Title 21 of the Code of Federal Regulations in the United States) has a long history. tandfonline.comwikipedia.orgncats.iobetaelegans.comrsc.org Beyond their coloring properties, detailed research findings have highlighted their potent antioxidant activity, which is attributed to their ability to scavenge free radicals. mdpi.comembrapa.brnih.govnih.govtandfonline.com Studies have investigated the pH-dependent nature of this antioxidant activity, showing increased efficacy at higher pH values. tandfonline.comtandfonline.com The stability of betanin under various conditions, such as heat, light, and oxygen, has also been a significant area of research, particularly in the context of its use in food processing and storage. mdpi.comnih.govembrapa.brsci-hub.seplos.orgfoodb.ca More recent research has explored the potential biological activities of betanin, including its effects on oxidative stress and inflammation. mdpi.comtandfonline.comnih.govnih.gov

While early research focused on isolation and structural determination, the evolution of research interest has expanded to encompass the biosynthesis pathways of betalains, their ecological roles in plants (such as photoprotection and defense), and their potential applications in various industries, including food, cosmetics, and pharmaceuticals. mdpi.comtandfonline.comsci-hub.se

Properties

IUPAC Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFDKNIEVKVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-95-2 | |

| Record name | Betanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Betanin

Precursors in Betanin Biosynthesis

The betanin biosynthetic pathway utilizes key precursor molecules derived from tyrosine. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.org

Tyrosine and L-DOPA Derivations

The initial step in betalain biosynthesis is the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.govnih.govresearchgate.netcabidigitallibrary.orgnih.gov This reaction is catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP76AD family. frontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netplos.orgplos.orgpnas.orgmdpi.com L-tyrosine serves as the primary precursor for the entire betalain pathway. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.org

Betalamic Acid and Cyclo-DOPA as Intermediates

L-DOPA stands at a crucial branching point in the betalain pathway, being converted into two key intermediates: betalamic acid and cyclo-DOPA. wikipedia.orgresearchgate.netcabidigitallibrary.orgnih.gov The formation of betalamic acid involves the extradiol cleavage of the aromatic ring of L-DOPA catalyzed by L-DOPA 4,5-dioxygenase (DODA), followed by a spontaneous cyclization reaction. wikipedia.orgnih.govresearchgate.netgenome.jpigem.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Cyclo-DOPA is formed from L-DOPA through an oxidative cyclization reaction also catalyzed by certain cytochrome P450 enzymes, such as CYP76AD1. wikipedia.orgresearchgate.netplos.orgpnas.orgmdpi.comresearchgate.netuniprot.org Betalamic acid is the common chromophore for all betalains (B12646263), while cyclo-DOPA is a pivotal intermediate specifically for betacyanin biosynthesis. wikipedia.orgnih.govresearchgate.netgenome.jpresearchgate.netresearchgate.netmdpi.com

Enzymatic Catalysis in Betanin Formation

Several enzymes play critical roles in catalyzing the steps of betanin biosynthesis. frontiersin.orgfrontiersin.orgresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP76AD1)

Cytochrome P450 enzymes, particularly those within the CYP76AD family, are involved in the initial steps of betalain biosynthesis. frontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netplos.orgplos.orgpnas.orgmdpi.com CYP76AD1 from Beta vulgaris is a notable example, known to catalyze both the hydroxylation of tyrosine to L-DOPA and the subsequent conversion of L-DOPA to cyclo-DOPA. frontiersin.orgnih.govnih.govnih.govplos.orgplos.orgpnas.orgmdpi.comresearchgate.netuniprot.org Other members of this family, such as CYP76AD5 and CYP76AD6, have also been shown to perform the initial tyrosine hydroxylation step. nih.govnih.govplos.org

L-DOPA 4,5-Dioxygenase (DODA) Activity

L-DOPA 4,5-dioxygenase (DODA) is a key enzyme responsible for the formation of betalamic acid from L-DOPA. frontiersin.orgwikipedia.orgnih.govresearchgate.netgenome.jpigem.orgnih.govresearchgate.netplos.orgpnas.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov This enzyme catalyzes the extradiol cleavage of the L-DOPA aromatic ring, yielding 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid. nih.govigem.orgresearchgate.net DODA activity has been identified as a potential rate-limiting step in betalain biosynthesis in some systems. researchgate.netmdpi.comnih.gov

Glucosyltransferases in Glycosylation

Glucosyltransferases are involved in the glycosylation of betalain intermediates, a crucial step for the stability and diversity of the pigments. frontiersin.orgfrontiersin.orgigem.orgpnas.orgacademicjournals.orgnih.govnih.govresearchgate.net In the case of betanin biosynthesis, a betanidin (B1384155) 5-O-glucosyltransferase catalyzes the transfer of a glucose moiety to the 5-hydroxyl group of betanidin, forming betanin. researchgate.netigem.orgpnas.orgacademicjournals.orgnih.gov Another pathway involves a cyclo-DOPA glucosyltransferase that glycosylates cyclo-DOPA to cyclo-DOPA-5-O-glucoside, which then spontaneously condenses with betalamic acid to produce betanin directly. frontiersin.orgresearchgate.netresearchgate.netpnas.orgacademicjournals.orgresearchgate.net Several glucosyltransferases involved in betanin production have been identified and characterized. academicjournals.orgnih.govnih.govresearchgate.net

Betanidin 5-O-Glucosyltransferase (B5GT)

Betanidin 5-O-glucosyltransferase (B5GT) is a key enzyme in the final step of betanin biosynthesis. researchgate.netnih.gov This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the 5-O position of betanidin, resulting in the formation of betanin (betanidin-5-O-β-glucoside). nih.govnih.gov B5GT activity has been characterized in various betalain-producing plants, including Dorotheanthus bellidiformis, Phytolacca americana, Beta vulgaris, Opuntia ficus-indica, and Amaranthus hypochondriacus. nih.gov Research indicates that B5GTs from different species can show varying affinities for different betalain substrates. tandfonline.com

Cyclo-DOPA 5-O-Glucosyltransferase (cDOPA5GT)

Another enzyme involved in the glycosylation aspect of betanin biosynthesis is cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT). brockingtonlab.co.ukfrontiersin.orgplos.org This enzyme catalyzes the glucosylation of cyclo-DOPA at the 5-O position, producing cyclo-DOPA 5-O-glucoside. brockingtonlab.co.ukpnas.orgplos.org This glucosylated intermediate can then spontaneously condense with betalamic acid to directly form betanin, representing an alternative route to betanidin glucosylation. brockingtonlab.co.ukpnas.orgresearchgate.net cDOPA5GT activity has been observed in species such as Amaranthus hypochondriacus, Celosia cristata, and Mirabilis jalapa. frontiersin.org Studies have also indicated the presence of cDOPA5GT in the cytoplasm and/or nucleus of plant cells, suggesting these as potential sites for betalain biosynthesis. frontiersin.org

Proposed Biosynthetic Pathways

The biosynthesis of betalains, including betanin, is understood to proceed through several proposed pathways, primarily starting from tyrosine. brockingtonlab.co.ukacademicjournals.org While the core steps are established, variations and alternative routes exist.

Tyrosine-Based Pathways

The classic and most widely accepted pathway for betalain biosynthesis begins with tyrosine. academicjournals.org This pathway involves the hydroxylation of tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), a reaction catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP76AD family. brockingtonlab.co.ukpnas.orgfrontiersin.orgplos.org L-DOPA then serves as a pivotal intermediate with multiple fates. academicjournals.org One branch involves the enzymatic cleavage of the aromatic ring of L-DOPA by DOPA 4,5-dioxygenase (DODA) to produce 4,5-seco-DOPA, which subsequently undergoes spontaneous intramolecular condensation to form betalamic acid, the common chromophore of all betalains. brockingtonlab.co.ukpnas.orgplos.orgoup.com Another branch involves the oxidation and cyclization of L-DOPA to cyclo-DOPA, also catalyzed by certain CYP76AD enzymes. brockingtonlab.co.ukpnas.orgplos.org Betanin is then formed either by the spontaneous condensation of betalamic acid with cyclo-DOPA followed by glucosylation of the resulting betanidin by B5GT, or by the glucosylation of cyclo-DOPA by cDOPA5GT followed by spontaneous condensation with betalamic acid. brockingtonlab.co.ukpnas.orgresearchgate.net

Tyramine-Based Pathways

While the tyrosine-based pathway is predominant, a tyramine-based pathway has also been proposed, particularly in certain plant species. academicjournals.org This pathway suggests tyramine, instead of tyrosine, as an initial substrate. academicjournals.org Tyramine is proposed to be hydroxylated to dopamine, catalyzed by a hydroxylase-type tyrosinase. academicjournals.org Dopamine can then condense with betalamic acid to form dopamine-betaxanthin, which can be further oxidized. researchgate.netacademicjournals.org This pathway has been suggested based on the presence of 2-descarboxy-betacyanins in some plants. academicjournals.org

Enzymatic vs. Spontaneous Condensation Reactions

A notable aspect of betalain biosynthesis is the nature of the condensation reactions that form the colored pigments. Research indicates that the condensation of betalamic acid with cyclo-DOPA (to form betanidin) or with amino acids/amines (to form betaxanthins) is generally considered a spontaneous reaction, rather than being enzyme-catalyzed. brockingtonlab.co.ukgenome.jpacademicjournals.orgpnas.orgnih.gov This spontaneous condensation occurs after the enzymatic formation of betalamic acid and the respective cyclo-DOPA or amine/amino acid precursors. brockingtonlab.co.ukgenome.jpnih.gov Experiments involving feeding studies with betalamic acid and cyclo-DOPA have supported the spontaneous nature of this step in betacyanin formation. nih.gov

Genetic and Molecular Regulation of Betanin Biosynthesis

The biosynthesis of betanin is regulated at the genetic and molecular levels, involving the expression of genes encoding the key enzymes in the pathway. Studies have identified several genes crucial for betalain production, including those for cytochrome P450 enzymes (like CYP76AD1), DOPA 4,5-dioxygenase (DODA), and glucosyltransferases (B5GT and cDOPA5GT). tandfonline.comfrontiersin.orgmdpi.com Transcriptomic analyses in betalain-producing plants have revealed correlations between the expression levels of these genes and the accumulation of betalains. frontiersin.orgplos.orgmdpi.com For instance, higher expression levels of transcripts related to tyrosinase (CYP76AD) and DODA have been associated with increased betalain content. frontiersin.orgmdpi.com The regulation of these genes involves transcriptional factors, such as MYB proteins, which play a role in controlling the expression of genes in secondary metabolic pathways like betalain biosynthesis. researchgate.net Furthermore, research has explored the potential for engineering betalain biosynthesis in non-betalain-producing plants by introducing and expressing the relevant biosynthetic genes. pnas.orgnih.govfrontiersin.org This heterologous expression has demonstrated the functional roles of the identified genes in producing betanin and other betalains. pnas.orgfrontiersin.org

Identification and Characterization of Biosynthetic Genes

Key enzymatic steps in betanin biosynthesis are catalyzed by specific enzymes, and the genes encoding these enzymes have been identified and characterized in various betalain-producing species. The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). brockingtonlab.co.ukresearchgate.net This step is catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP76AD subfamily. researchgate.netmdpi.comutexas.edufrontiersin.org For instance, BvCYP76AD1 in Beta vulgaris is primarily involved in the biosynthesis of betacyanins like betanin. frontiersin.orgresearchgate.net Another key enzyme is L-DOPA 4,5-dioxygenase (DODA), which catalyzes the cleavage of the cyclic ring of L-DOPA to produce betalamic acid. brockingtonlab.co.ukresearchgate.netfrontiersin.org Genes encoding DODA have been identified in several species, including Beta vulgaris (BvDODA1) and Chenopodium quinoa. frontiersin.orgresearchgate.netnih.gov

The formation of betanidin involves the spontaneous condensation of betalamic acid with cyclo-DOPA. frontiersin.orgmdpi.com Cyclo-DOPA is formed from L-DOPA through an oxidation and cyclization reaction, also catalyzed by cytochrome P450 enzymes like CYP76AD1. frontiersin.orgfrontiersin.org The final step in betanin biosynthesis is the glycosylation of betanidin, primarily at the 5-O position, to form betanin. academicjournals.org This reaction is catalyzed by betanidin 5-O-glucosyltransferase (B5GT). academicjournals.orgresearchgate.net Another glucosyltransferase, cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), can also be involved by glycosylating cyclo-DOPA, which then spontaneously condenses with betalamic acid to form betanin. frontiersin.orgacademicjournals.org Genes encoding these glucosyltransferases have been identified in species like Dorotheanthus bellidiformis (Db5GT) and Chenopodium quinoa. frontiersin.orgresearchgate.netnih.gov

Research has involved identifying and characterizing these genes through techniques such as transcriptome analysis and functional expression in heterologous systems like yeast or Nicotiana benthamiana. frontiersin.orgutexas.edumdpi.com For example, studies in Hylocereus undatus identified 53 candidate genes related to betalain biosynthesis, including those for CYP76AD, DODA, and glucosyltransferases, and functional analysis confirmed their roles in pigment production. mdpi.com

Here is a table summarizing some key genes and enzymes involved in betanin biosynthesis:

| Enzyme Name | Gene Name (Example Species) | Catalyzed Reaction | Example Species |

| Cytochrome P450 (CYP76AD) | BvCYP76AD1 (B. vulgaris) | L-Tyrosine to L-DOPA; L-DOPA to cyclo-DOPA | Beta vulgaris, Hylocereus undatus frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com |

| L-DOPA 4,5-Dioxygenase (DODA) | BvDODA1 (B. vulgaris) | L-DOPA to Betalamic acid | Beta vulgaris, Chenopodium quinoa, Hylocereus undatus frontiersin.orgresearchgate.netnih.govmdpi.com |

| Betanidin 5-O-Glucosyltransferase | Db5GT (D. bellidiformis) | Betanidin to Betanin | Dorotheanthus bellidiformis, Chenopodium quinoa frontiersin.orgacademicjournals.orgresearchgate.netnih.gov |

| Cyclo-DOPA 5-O-Glucosyltransferase | cDOPA5GT | cyclo-DOPA to cyclo-DOPA-5-O-glucoside | Dorotheanthus bellidiformis, Chenopodium quinoa, Hylocereus undatus frontiersin.orgacademicjournals.orgresearchgate.netnih.govmdpi.com |

Transcriptional Regulation of Betalain Synthesis

The expression of genes involved in betalain biosynthesis is tightly regulated at the transcriptional level. Transcription factors play a crucial role in controlling the activity of these biosynthetic genes, thereby influencing the accumulation of betalain pigments. frontiersin.orgmdpi.com MYB transcription factors, in particular, have been identified as key regulators of betalain synthesis. frontiersin.orgmdpi.comnih.gov

In Beta vulgaris, the MYB transcription factor BvMYB1 has been shown to regulate the betalain pathway. frontiersin.orgnih.gov Silencing of BvMYB1 leads to a downregulation of structural genes involved in betalain synthesis, while overexpression upregulates these genes. nih.gov Other transcription factors, such as WRKY, SPL, and bHLH, have also been implicated in the regulation of betalain biosynthesis in different plant species. mdpi.com For example, HmoWRKY40 in Hylocereus monacanthus can bind to and activate the promoter of HmoCYP76AD1, a key gene in the pathway. mdpi.com

Transcriptomic analyses have been instrumental in identifying candidate regulatory genes by comparing gene expression profiles in tissues with different betalain accumulation levels. frontiersin.orgmdpi.comnih.gov These studies have revealed complex regulatory networks involving multiple transcription factors that coordinate the expression of the structural genes. frontiersin.org

Phylogenetic Analysis of Key Biosynthetic Genes

Phylogenetic analysis of the key genes involved in betalain biosynthesis has provided insights into the evolutionary history of this pathway and its distribution within the Caryophyllales. brockingtonlab.co.ukresearchgate.net These analyses suggest that some genes in the betalain pathway may have been coopted from other metabolic pathways, such as the flavonoid or anthocyanin pathways. researchgate.net

Studies on the phylogenetic relationships of enzymes like DODA and CYP76AD have revealed lineage-specific gene duplication events within the Caryophyllales, which may have contributed to the diversification and evolution of betalain biosynthesis. brockingtonlab.co.ukresearchgate.net For instance, phylogenetic trees of CYP76AD genes in Chenopodium quinoa show different branches, with some members involved in L-DOPA and cyclo-DOPA synthesis. nih.gov Similarly, DODA proteins in Chenopodium quinoa are divided into different types based on phylogenetic analysis. nih.gov

Phylogenetic studies also help in understanding the evolutionary relationship between betalain-producing species and those that produce anthocyanins, supporting the hypothesis of mutual exclusion of these two pigment classes and suggesting convergent evolution of pigmentation in some lineages. brockingtonlab.co.ukresearchgate.net

Modulation of Primary Metabolism in Betanin Synthesis

Betanin, as a secondary metabolite, is synthesized from precursors derived from primary metabolism, particularly L-tyrosine, which is produced via the shikimate pathway. brockingtonlab.co.uknih.govresearchgate.net Therefore, the availability of these primary metabolites can influence the rate and extent of betanin synthesis. nih.gov

Modulating primary metabolism can be a strategy to enhance betalain production. Research has shown that genetic modifications aimed at increasing the flux through the shikimate pathway or increasing the availability of L-tyrosine can impact betalain accumulation. nih.govresearchgate.net For example, in transgenic carrots engineered to produce betanin, the accumulation of betanin significantly altered metabolic pathways related to photosynthesis and tyrosine metabolism. nih.govresearchgate.net A decrease in tyrosine content was observed in these transgenic plants, suggesting that betanin synthesis is a tyrosine-consuming process that influences primary metabolism. nih.gov

Understanding the interplay between primary and secondary metabolism is crucial for optimizing betalain production in plants or in engineered systems. Strategies such as targeting enzymes to specific subcellular compartments or redirecting metabolic flow have been investigated to increase secondary metabolite accumulation, including betalains. dcu.ie

Structural Characterization and Analysis of Betanin

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of betanin by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a key technique for identifying and quantifying betanin. The characteristic color of betanin arises from its absorption of light in the visible region of the electromagnetic spectrum. In aqueous solutions, betanin typically exhibits a maximum absorption wavelength (λmax) in the range of 536 to 540 nanometers. nih.gov Studies have reported a distinct absorption peak at 538 nm, which is indicative of the betacyanin structure. nih.gov The intensity of this absorption is directly proportional to the concentration of betanin, allowing for its quantification. Environmental factors such as pH can influence the absorption spectrum. For instance, betanin is most stable in the pH range of 5 to 7. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the betanin molecule. By analyzing the absorption of infrared radiation, specific vibrational modes of the chemical bonds can be identified. The FT-IR spectrum of betanin reveals a complex pattern of absorption bands that correspond to its various structural features.

Key vibrational bands observed in the FT-IR spectrum of betanin include a broad band around 3359 cm⁻¹, which is attributed to the stretching vibrations of O-H groups from the sugar moiety and phenolic hydroxyl groups. nih.gov The stretching vibration of the C=N bond is typically observed around 1624 cm⁻¹. nih.gov Carbonyl (C=O) stretching vibrations, indicative of the carboxylic acid and other carbonyl functionalities, are also present in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of betanin, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms within the molecule.

¹H NMR spectra provide information on the chemical environment of protons. For betanin, characteristic signals can be observed for the aromatic protons of the cyclo-DOPA-5-O-β-D-glucoside moiety, as well as protons from the imino group and the betalamic acid portion of the molecule. researchgate.net 2D NMR experiments, such as gHSQC and gHMQC, have been crucial in assigning the partial ¹³C data due to the instability of betanin under certain conditions. nih.gov A specialized solvent system at a near-neutral pH has been developed to improve data acquisition by enhancing pigment stability. nih.gov

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |

|---|---|---|---|

| 2 | - | - | researchgate.net |

| 3a | 3.31 (dd, 2.0, 16.7) | - | researchgate.net |

| 3b | - | - | researchgate.net |

| 4 | 7.06 (s) | 113.9 | researchgate.net |

| 5 | - | - | researchgate.net |

| 6 | - | - | researchgate.net |

| 7 | 7.13 (s) | - | researchgate.net |

| 8 | - | - | researchgate.net |

| 9 | - | 124.1 | researchgate.net |

| 10 | - | 175.8 | researchgate.net |

| 11 | - | - | researchgate.net |

| 12 | 6.04 (bd, ≈11) | 106.9 | researchgate.net |

| 13 | - | - | researchgate.net |

| 14a | 3.12 (bm) | 26.5 | researchgate.net |

| 14b | 3.21 (dd, 7.4, 17.2) | - | researchgate.net |

| 15 | - | - | researchgate.net |

| 1' | 4.98 (d, 7.4) | 101.4 | researchgate.net |

| 2' | 3.55 (overlap) | 75.7 | researchgate.net |

| 3' | 3.41–3.59 (overlap) | - | researchgate.net |

| 6'a | 3.70 (dd, 5.3, 12.3) | - | researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, ESI-MASS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of betanin. When coupled with liquid chromatography (LC-MS/MS), it also allows for the identification and fragmentation analysis of the compound in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing betanin.

The positive ion electrospray mass spectrum of betanin typically shows a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 551. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion. The fragmentation patterns can reveal the loss of the glucose moiety and other characteristic fragments of the betanidin (B1384155) core, aiding in the confirmation of its structure.

| Technique | Ionization Mode | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| ESI-MS | Positive | 551 | [M+H]⁺ | researchgate.net |

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for the separation, purification, and identification of betanin from its natural source, primarily red beet extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of betanin. Reversed-phase (RP) HPLC, often with a C18 column, is typically employed for the separation of betalains (B12646263).

The separation is monitored using a UV-Vis or a diode-array detector (DAD) set at the absorption maximum of betanin (around 538 nm). nih.gov The retention time of betanin in an HPLC system is a characteristic parameter used for its identification, often confirmed by co-injection with an authentic standard. HPLC analysis can also separate betanin from its C-15 epimer, isobetanin. researchgate.net The method allows for the quantification of betanin in various samples and for monitoring its stability and degradation products. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | nih.gov |

| Detection Wavelength | ~538 nm | nih.gov |

| Common Epimer Separated | Isobetanin | researchgate.net |

Liquid Chromatography with Diode Array Detection (LC-DAD)

Liquid Chromatography with Diode Array Detection (LC-DAD) is a powerful and widely used technique for the separation, identification, and quantification of betanin and its related compounds from various sources, particularly red beetroot (Beta vulgaris L.). selectscience.netresearchgate.netufrj.br This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the spectral analysis provided by a diode-array detector (DAD). measurlabs.com The DAD acquires absorbance spectra across a range of wavelengths simultaneously, allowing for the characterization of compounds as they elute from the HPLC column. measurlabs.comphcog.com

In the analysis of betanin, detection is typically monitored at its maximum absorption wavelength (λmax), which is characteristic for betacyanins and falls within the range of 535 to 540 nm. ufrj.brmdpi.comresearchgate.netekb.eg A secondary wavelength around 480 nm is often used to detect yellow betaxanthins that may be present in the sample. nih.govmdpi.com The UV-Vis spectrum of purified betanin shows a strong, characteristic absorption band around 530-538 nm. researchgate.netnih.govresearchgate.netucv.ro

The separation is most commonly achieved using reverse-phase columns, such as a C18 column. mdpi.comnih.govmdpi.com A gradient elution system is typically employed, often using a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov This setup allows for the effective separation of betanin from other compounds in the extract, including its isomers and degradation products. mdpi.com The combination of retention time and the unique UV-Vis spectrum provided by the DAD allows for reliable identification and quantification of betanin. selectscience.netnih.gov

| Parameter | Conditions Reported in Literature | Reference |

|---|---|---|

| Detection Wavelength (λmax) | 535-540 nm | ufrj.brmdpi.comnih.gov |

| Column Type | Reverse-phase C18 | mdpi.comnih.govmdpi.com |

| Mobile Phase (Aqueous) | Water with formic acid | nih.govnih.govnih.gov |

| Mobile Phase (Organic) | Acetonitrile or Methanol | nih.govnih.gov |

| Elution Mode | Gradient | nih.govnih.gov |

Identification of Betanin Isomers and Derivatives

Analysis of Isobetanin (2S/15R Epimer)

Isobetanin is the C15 epimer of betanin and is naturally present alongside betanin in sources like beetroot and Swiss chard. researchgate.netmdpi.comacs.org It is consistently detected in chromatographic analyses of betalain-containing extracts. mdpi.comresearchgate.net Using LC-DAD, isobetanin is typically observed as a distinct peak that elutes shortly after the main betanin peak. mdpi.com The structural difference at the C-15 chiral center affects the molecule's interaction with the stationary phase of the HPLC column, leading to a slightly longer retention time for isobetanin compared to betanin on C18 columns. mdpi.com Despite this chromatographic separation, betanin and isobetanin share an identical pseudomolecular ion (m/z 551.1) in mass spectrometry and the same characteristic UV-Vis absorption maximum, confirming their isomeric nature. ufrj.brmdpi.com In fresh beetroot juice, betanin is found in larger quantities relative to isobetanin. mdpi.com

Detection of Neobetanin

Neobetanin is another betacyanin derivative that has been identified in beetroot extracts, particularly in processed or heated samples. researchgate.netnih.govnih.gov It is a dehydrogenated form of betanin. nih.gov The formation of neobetanin can be an indicator of thermal degradation. nih.gov LC-DAD-MS/MS is a key technique for its identification, where it can be distinguished from betanin and other derivatives by its unique retention time and mass spectrum. nih.govnih.gov The presence of neobetanin and its decarboxylated derivatives has been confirmed in studies analyzing the thermal degradation pathways of betacyanins. nih.govmdpi.com

Characterization of Decarboxylated and Dehydrogenated Products

Betanin is susceptible to degradation under thermal stress, leading to the formation of various decarboxylated and dehydrogenated derivatives. mdpi.comnih.gov These reactions are often pH-dependent and can occur at different carbon positions on the betanin molecule. mdpi.comresearchgate.net

Decarboxylation: The loss of carboxylic acid groups can occur at positions C-2, C-15, and C-17. nih.govmdpi.com This process has been extensively studied using LC-MS techniques, which allow for the tentative identification of these products based on their mass-to-charge ratios. pan.olsztyn.pl For instance, the heating of betanin extracts can lead to the formation of 17-decarboxy-betanin, 15-decarboxy-betanin, and 2-decarboxy-betanin. mdpi.comresearchgate.net Further heating can result in bidecarboxylated and even tridecarboxylated products. pan.olsztyn.plicm.edu.pl The formation of 2-decarboxy derivatives is often more pronounced in acidic environments (pH 3-4). mdpi.comresearchgate.net

Dehydrogenation: In conjunction with decarboxylation, dehydrogenation (oxidation) also occurs, leading to products like 2-decarboxy-xanbetanin and 2-decarboxy-neobetanin. mdpi.commdpi.com These compounds are formed through thermal oxidation and have been monitored by LC-DAD-MS/MS. nih.govmdpi.com The formation of these derivatives represents significant structural alterations to the parent betanin molecule and results in changes to its color and stability. nih.govnih.gov For example, dehydrogenation can lead to a shift in the absorption spectrum to shorter wavelengths. nih.gov

| Derivative Type | Specific Compound Examples | Formation Condition | Reference |

|---|---|---|---|

| Isomer | Isobetanin (C15-epimer) | Naturally occurring | researchgate.netmdpi.com |

| Dehydrogenated | Neobetanin | Heating/Processing | nih.govnih.gov |

| Decarboxylated | 17-decarboxy-betanin | Heating | nih.govmdpi.com |

| 15-decarboxy-betanin | Heating | mdpi.comresearchgate.net | |

| 2-decarboxy-betanin | Heating, acidic pH | mdpi.comresearchgate.net | |

| Dehydrogenated & Decarboxylated | 2,15-bidecarboxy-xanbetanin | Heating | nih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies

Influence of Hydroxyl and Imino Residues on Bioactivity

The significant antioxidant and free-radical-scavenging activities of betanin are intrinsically linked to its chemical structure, particularly the presence of hydroxyl (-OH) and imino (-NH) groups. nih.govmdpi.comresearchgate.net These functional groups act as good electron donors, which is fundamental to their antioxidant capacity. mdpi.commdpi.com

The phenolic hydroxyl groups, especially the catechol moiety (hydroxyl groups at C-5 and C-6) in the cyclo-DOPA portion of the molecule, are crucial for bioactivity. nih.govnih.gov The antioxidant activity of betalains is reportedly increased when a hydroxyl group is located at the C-5 position of the aglycone. nih.gov These groups can readily donate a hydrogen atom to neutralize free radicals.

The nitrogen-containing core, including the imino group and the tetrahydropyridine (B1245486) ring system, also plays a vital role. nih.gov The radical quenching activity of betalains is supported by the "intrinsic activity" shared between the imino and the tetrahydropyridine groups. nih.gov This part of the molecule contributes to the stabilization of radicals through resonance. mdpi.com Studies have shown that both the phenolic and the cyclic amine components of betalains are effective electron donors. mdpi.com While betacyanins like betanin are potent antioxidants, their aglycone form, betanidin (which lacks the glucose moiety), exhibits even higher activity in some assays. mdpi.comnih.gov This suggests that glycosylation can sometimes reduce antioxidant activity. nih.gov Conversely, betaxanthins, which have a higher number of hydroxyl and imino residues, may exhibit an increased ability to scavenge free radicals. nih.govmdpi.com

Impact of Glycosylation and Acylation on Functional Properties

The functional properties of betanin and other betacyanins are significantly influenced by derivatization, specifically through glycosylation and acylation. nih.gov These structural modifications alter the molecule's stability, color, and antioxidant activity. nih.gov

Glycosylation: Glycosylation refers to the attachment of sugar moieties to the betanidin aglycone. Betanin itself is a glycoside, specifically betanidin-5-O-β-glucoside. nih.govucv.ro This addition of a glucose molecule has several profound effects. Generally, glycosylation enhances the stability of the compound. nih.gov For instance, it has been found to increase the half-life of betanidin when exposed to degradation by reactive oxygen species (ROS) by a factor of 17. nih.gov While it improves stability against oxidative forces, further glycosylation can sometimes decrease stability under anaerobic conditions. nih.gov

Regarding its spectral properties, the glycosylation of betanidin typically results in a hypsochromic shift, which is a decrease in the wavelength of maximum absorption, of about 6 nm. nih.gov However, the addition of a second sugar moiety to the first one does not significantly affect the color further. nih.gov From an antioxidant perspective, glycosylation usually reduces the antioxidant capacity of the molecule. nih.gov

Acylation: Acylation involves the esterification of the sugar moiety with an acid. The impact of acylation is highly dependent on the nature of the acyl group attached. nih.gov

Aliphatic Acylation: Esterification with aliphatic acids, such as in the case of phyllocactin and hylocerenin, has been reported to enhance stability by protecting the aldimine bond from hydrolytic cleavage. nih.gov This type of acylation has little to no impact on the maximum absorption wavelength of the betacyanin. nih.gov

Aromatic Acylation: In contrast, acylation with aromatic acids induces a bathochromic shift, an increase in the wavelength of the absorption maximum. nih.gov This change is attributed to an intramolecular association similar to co-pigmentation. nih.gov If the acylation involves hydroxycinnamic acids, a third absorption maximum can appear in the 300–330 nm range. nih.gov

Functionally, acylation is known to increase the antioxidant activity of betacyanins. nih.gov

The following table summarizes the general effects of these structural modifications on the properties of betacyanins like betanin.

| Structural Modification | Impact on Stability | Impact on Color (λmax) | Impact on Antioxidant Activity |

| Glycosylation | Increases oxidative stability nih.gov | Hypsochromic shift (decrease) nih.gov | Generally decreases nih.gov |

| Acylation (Aliphatic) | Enhances stability nih.gov | Little to no effect nih.gov | Increases nih.gov |

| Acylation (Aromatic) | Varies | Bathochromic shift (increase) nih.gov | Increases nih.gov |

Contribution of Unsaturation and Aromatic Resonance

The distinct color and potent antioxidant properties of betanin are fundamentally derived from the extensive system of conjugated double bonds (unsaturation) and aromatic resonance within its structure.

The core chromophore responsible for the color of all betalains is betalamic acid, which possesses conjugated double bonds. nih.gov In betacyanins like betanin, the condensation of betalamic acid with the cyclo-DOPA residue extends this electronic resonance system onto the diphenolic aromatic ring. nih.gov This extra conjugation creates a larger delocalized electron system, which is responsible for the significant bathochromic effect that shifts the absorption maximum from around 480 nm (typical for yellow betaxanthins) to approximately 540 nm, resulting in the characteristic red-violet hue of betanin. nih.gov Any disruption to this system, such as through heat treatment, can lead to a hypsochromic shift and color degradation. nih.gov

This extended resonance is also crucial to betanin's antioxidant capacity. Both the phenolic and cyclic amine components of betalains are effective electron donors. nih.gov The aromatic ring, in particular, plays a vital role in stabilizing the molecule after it donates an electron to neutralize a free radical. The unpaired electron on the resulting betacyanin radical is delocalized across the aromatic ring, a process which confers significant stability. nih.gov The connection of the betalain's electron resonance system to the aromatic ring demonstrably increases its Trolox (B1683679) equivalent antioxidant capacity (TEAC). nih.govresearchgate.net Studies have shown that betalains possessing an aromatic ring in resonance with the electronic system have a higher mean TEAC value (2.8 ± 0.4) compared to those without aromatic resonance (2.4 ± 0.1). nih.govresearchgate.net

The relationship between these structural features and their functional contributions is detailed below.

| Structural Feature | Functional Contribution | Detailed Impact |

| Unsaturation (Conjugated Double Bonds) | Primary Chromophore | The system of alternating single and double bonds in the betalamic acid core is responsible for absorbing light in the visible spectrum. nih.gov |

| Aromatic Resonance | Color Modulation & Antioxidant Activity | Extension of the conjugated system onto the cyclo-DOPA aromatic ring causes a bathochromic shift to red-violet. nih.gov It stabilizes free radicals by delocalizing the unpaired electron, enhancing antioxidant capacity. nih.govresearchgate.net |

Stability and Degradation Kinetics of Betanin

Factors Influencing Betanin Stability

Betanin's stability is not intrinsic but is heavily influenced by a range of external conditions, including pH, temperature, light, oxygen, and the components of the food matrix it is incorporated into.

The pH of the surrounding medium is a crucial determinant of betanin stability. Generally, betanin is most stable in the slightly acidic to a neutral pH range, typically between pH 3 and 7. nih.gov The optimal pH for maximum stability is often cited to be between 4.0 and 6.0. researchgate.netpan.olsztyn.pl Specifically, under anaerobic conditions (in the absence of oxygen), the ideal pH for betanin stability is between 5.5 and 5.8. nih.govresearchgate.net However, in the presence of oxygen, this optimal range shifts to a more acidic pH of 4.0 to 5.0. nih.govresearchgate.netnih.gov

Deviations from this optimal range lead to accelerated degradation. At highly acidic conditions (e.g., pH 2), betanin is significantly less stable than at pH 3. nih.govmdpi.com Under strongly acidic conditions, the molecule can undergo C15 isomerization to form isobetanin, as well as decarboxylation and dehydrogenation. nih.govresearchgate.net In alkaline environments (pH > 7), the aldimine bond in the betanin structure is prone to hydrolysis, leading to the release of betalamic acid and cyclo-dopa-5-O-glucoside, which results in color loss. nih.govresearchgate.netresearchgate.net At pH levels above 8, this degradation becomes more pronounced. researchgate.netnih.gov

Table 1: Optimal pH Ranges for Betanin Stability

| Condition | Optimal pH Range | Reference |

|---|---|---|

| General Stability | 3.0 - 7.0 | nih.gov |

| Maximum Stability | 4.0 - 6.0 | researchgate.netpan.olsztyn.pl |

| Anaerobic (No Oxygen) | 5.5 - 5.8 | nih.govresearchgate.net |

| Aerobic (With Oxygen) | 4.0 - 5.0 | nih.govresearchgate.netnih.gov |

Temperature is another critical factor governing the stability of betanin. The pigment is sensitive to heat, with degradation rates increasing significantly at temperatures above 50°C. nih.govnih.gov The thermal degradation of betanin typically follows first-order reaction kinetics. researchgate.netnih.gov This degradation can occur through several mechanisms, including isomerization (conversion of betanin to isobetanin), decarboxylation, or cleavage of the molecule. researchgate.netpan.olsztyn.pl

The thermostability of betanin is also dependent on pH. researchgate.net The greatest thermal stability is observed in the pH range of 4.0 to 5.0. researchgate.net Studies have quantified the half-life of betanin at various temperatures. For instance, at 100°C and pH 5.0, the half-life was found to be 14.5 minutes. researchgate.net Another study in beet juice (pH 5.8) reported half-lives of 47.4 minutes at 75.5°C and 21.7 minutes at 85.5°C. nih.gov In a yogurt matrix, the half-life of red beet betalains (B12646263) was significantly longer at lower temperatures, calculated to be 51.43 days at 4°C, but only 4.54 days at 20°C. pan.olsztyn.plresearchgate.net The activation energy (Ea), which represents the energy barrier for the degradation reaction, has been determined in various studies. For the forward thermal degradation reaction, activation energies typically range from 17 to 21 Kcal/mol. researchgate.net

Table 2: Half-Life of Betanin at Various Temperatures and pH

| Temperature (°C) | pH | Matrix | Half-Life | Reference |

|---|---|---|---|---|

| 100 | 5.0 | Model System | 14.5 minutes | researchgate.net |

| 85.5 | 5.8 | Beet Juice | 21.7 minutes | nih.gov |

| 75.5 | 5.8 | Beet Juice | 47.4 minutes | nih.gov |

| 25 | 5.0 | Model System | 1150 minutes | researchgate.net |

| 20 | - | Yogurt | 4.54 days | pan.olsztyn.plresearchgate.net |

| 4 | - | Yogurt | 51.43 days | pan.olsztyn.plresearchgate.net |

Exposure to light, both in the ultraviolet (UV) and visible spectra, can induce the degradation of betanin. icm.edu.plsemanticscholar.org Light absorption excites the electrons within the betanin chromophore, increasing its reactivity and lowering the activation energy required for degradation. icm.edu.pl This photodegradation is dependent on the irradiation time, the solvent, and the pH. icm.edu.pl

Studies have shown that betanin is highly labile when exposed to UV irradiation in various solvents, including water and aqueous solutions of acetonitrile, methanol (B129727), and ethanol (B145695). icm.edu.plsemanticscholar.org The greatest stability under UV light was observed in aqueous solutions, particularly in the pH range of 4.5–7.0. icm.edu.pl The degradation rate under fluorescent light was found to be three times higher at pH 3 than at pH 5. nih.gov The combined effect of light and air can significantly accelerate degradation; one study noted that the cumulative effect of these two factors reduced the half-life of betanin by 28.6%. researchgate.net Photodegradation leads to the formation of various decarboxylated and dehydrogenated derivatives, including neobetanin. icm.edu.pl

The presence of molecular oxygen is detrimental to betanin stability, as it accelerates its degradation. researchgate.netacs.org Storing betanin solutions under low oxygen levels or in a nitrogen atmosphere can significantly decrease the rate of degradation. researchgate.net The kinetics of degradation also change in the presence of oxygen. While anaerobic degradation is a reversible reaction, aerobic degradation is irreversible. researchgate.net

The optimal pH for stability shifts depending on the presence of oxygen. In anaerobic conditions, the optimum is pH 5.5-5.8, which shifts to a more acidic pH of 4.0-5.0 when oxygen is present. nih.govnih.gov The presence of antioxidants, such as ascorbic acid and isoascorbic acid, can enhance betanin stability, primarily by acting as oxygen scavengers. researchgate.net The stabilizing effect is attributed to the removal of oxygen, which is known to accelerate betanin degradation. researchgate.net

The stability of betanin is significantly influenced by the composition of the food matrix in which it is incorporated. mdpi.comresearchgate.net Components such as polysaccharides, metal ions, and antioxidants can either protect or accelerate the degradation of the pigment.

Polysaccharides : Components like mucilage and pectin have been shown to provide a protective effect, reducing betanin degradation. mdpi.com This is attributed to non-covalent interactions that stabilize the betanin structure. mdpi.com In contrast, some studies suggest that certain polysaccharides combined with proteins, like soy protein with maltodextrin, can offer better stability than others. nih.gov

Metal Ions : Certain metal cations, including Fe³⁺, Fe²⁺, Cu²⁺, Sn²⁺, and Al³⁺, are known to accelerate betanin degradation, leading to significant color alterations. nih.govresearchgate.net

Antioxidants and Chelating Agents : Citric acid can act as a chelating agent, binding metal ions that would otherwise catalyze degradation, thereby helping to stabilize the pigment. mdpi.com However, other research indicates citric acid can also have a destabilizing effect. mdpi.com Ascorbic acid is often used to improve stability by scavenging oxygen, although its effect can be complex and sometimes pro-oxidant depending on the conditions. researchgate.netresearchgate.net

Water Activity (aw) : The water activity of a food matrix is a key factor. Betalain stability generally decreases as water activity increases, which makes the pigment more susceptible to cleavage of its aldimine bond. researchgate.netpaspk.org Reducing water activity can improve stability. researchgate.net

Kinetic Modeling of Betanin Degradation

The degradation of betanin is widely reported to follow first-order reaction kinetics. researchgate.netnih.govnih.gov This model implies that the rate of degradation is directly proportional to the concentration of betanin remaining. The first-order model is frequently used to calculate kinetic parameters such as the rate constant (k) and the half-life (t₁/₂) of the pigment under various conditions. pan.olsztyn.plnih.govscielo.org.pe

The Arrhenius equation is often used in conjunction with the first-order model to describe the temperature dependence of the degradation rate constant. nih.govscielo.org.pe This relationship allows for the calculation of the activation energy (Ea), providing a quantitative measure of the temperature sensitivity of the degradation reaction. researchgate.netpan.olsztyn.plscielo.org.pe

In some cases, more complex kinetic models are necessary. For instance, a reversible consecutive reaction model has been proposed, where betanin first reversibly degrades to betalamic acid, which then undergoes further irreversible degradation. researchgate.netnih.gov This model accounts for the partial regeneration of betanin that can be observed under certain conditions, particularly in the absence of oxygen. researchgate.netresearchgate.net The degradation and regeneration kinetics, including the forward and reverse rate constants, have been shown to be pH-dependent. researchgate.net

First-Order Reaction Kinetics

The thermal degradation of betanin is consistently reported to follow first-order reaction kinetics. nih.govresearchgate.netscielo.org.pe This kinetic model implies that the rate of degradation at any given time is directly proportional to the concentration of betanin present. The rate of this reaction can be significantly influenced by external factors such as temperature and pH. For instance, an increase in temperature typically leads to a higher degradation rate constant, indicating a faster loss of the pigment. nih.gov This relationship is fundamental to understanding and predicting the color stability of betanin in heat-processed foods.

Pseudo-First-Order Reaction Models

Under certain conditions, the degradation of betanin can be described by a pseudo-first-order reaction model. This is particularly relevant when the degradation process involves other reactants, such as oxygen, that are present in a large and constant excess. In such scenarios, the concentration of the excess reactant does not change significantly during the reaction, and the degradation rate appears to depend solely on the concentration of betanin. nih.gov For example, in the presence of an excess of oxygen, the degradation kinetics of betanin can be effectively modeled as a pseudo-first-order reaction. nih.gov

Determination of Activation Energies and Half-Life Periods

The activation energy (Ea) and half-life (t½) are crucial parameters for quantifying the stability of betanin. The activation energy represents the minimum energy required for the degradation reaction to occur, and its value can be determined using the Arrhenius equation, which relates the reaction rate constant to temperature. nih.gov A higher activation energy suggests greater stability against thermal degradation. Studies have reported activation energies for betanin degradation in various systems, providing insight into its thermal lability. For example, the activation energy for the degradation of betalains in yogurt has been found to be 104.9 kJ/mol. pan.olsztyn.pl

The half-life is the time required for the concentration of betanin to decrease to half of its initial value. It is inversely proportional to the first-order degradation rate constant. The half-life of betanin is highly dependent on environmental conditions. For example, one study determined the half-life of betanin to be 2.3 hours when heated at 75 °C. nih.gov Another study on red beet betalains in yogurt reported half-life periods of 51.43, 30.91, and 4.54 days at storage temperatures of 4°C, 10°C, and 20°C, respectively. pan.olsztyn.pl

| Condition | Parameter | Value | Reference |

|---|---|---|---|

| Heating at 75 °C | Half-Life (t½) | 2.3 hours | nih.gov |

| Storage in yogurt at 4 °C | Half-Life (t½) | 51.43 days | pan.olsztyn.pl |

| Storage in yogurt at 10 °C | Half-Life (t½) | 30.91 days | pan.olsztyn.pl |

| Storage in yogurt at 20 °C | Half-Life (t½) | 4.54 days | pan.olsztyn.pl |

| Degradation in yogurt | Activation Energy (Ea) | 104.9 kJ/mol | pan.olsztyn.pl |

| Thermal degradation in beetroot puree | Activation Energy (Ea) | 37.54 kJ/mol | nih.gov |

Analysis of Betanin Degradation Products and Mechanisms

The degradation of betanin proceeds through several chemical pathways, leading to the formation of various products that alter the color and properties of the system. The primary mechanisms include hydrolysis, isomerization, and decarboxylation.

Formation Pathways of Betalamic Acid

A principal degradation pathway for betanin is the hydrolysis of its iminium bond. This reaction is catalyzed by both acids and bases and results in the cleavage of the molecule. nih.govdntb.gov.ua This hydrolysis yields two primary products: betalamic acid and cyclodopa-5-O-glycoside. researchgate.netnih.govresearchgate.net The formation of the yellow-colored betalamic acid contributes to the color shift from red-violet to yellow-brown observed during betanin degradation. This hydrolytic cleavage is a reversible process, and under specific conditions, such as cold storage at an appropriate pH, betanin can partially regenerate from its hydrolysis products. researchgate.net

Generation of Cyclodopa-5-O-Glycoside

Concurrent with the formation of betalamic acid, the hydrolysis of betanin also generates cyclodopa-5-O-glycoside. researchgate.netnih.govresearchgate.net This compound is colorless and results from the cleavage of the same iminium bond that releases betalamic acid. researchgate.net The presence of both betalamic acid and cyclodopa-5-O-glycoside in solution can lead to the partial regeneration of betanin, as the reaction is reversible. researchgate.net

Isomerization and Epimerization Processes

Betanin can undergo isomerization, particularly at the C-15 chiral center, to form its epimer, isobetanin. nih.govresearchgate.net This process, also known as epimerization, can be induced by factors such as heat. nih.gov While isobetanin has the same red-violet color as betanin, its formation represents a structural change in the molecule and is considered a form of degradation. Processed foods containing betanin often have higher proportions of isobetanin compared to fresh sources. core.ac.uk In addition to isomerization, other degradation reactions such as decarboxylation (loss of a carboxyl group) and dehydrogenation can also occur, leading to the formation of compounds like neobetanin and further contributing to color changes. nih.govnih.gov

Regeneration Phenomena of Betanin

The primary mechanism of betanin regeneration involves the recondensation of its main hydrolysis products: betalamic acid and cyclo-DOPA-5-O-glycoside. researchgate.netnih.gov The degradation process, often initiated by heat, cleaves the C=N bond of the betanin molecule, yielding these two colorless or yellowish compounds. However, this reaction is reversible. researchgate.net When extracts containing these degradation products are maintained under favorable conditions, the amine group of cyclo-DOPA-5-O-glycoside can recondense with the aldehyde group of betalamic acid, leading to the spontaneous reformation of betanin. researchgate.netnih.gov

Several factors significantly influence the extent and rate of betanin regeneration. Key among these are temperature and pH. Regeneration is favored at lower temperatures, typically below 10°C, and in a slightly acidic environment, with a pH of approximately 5.0. researchgate.netnih.gov Studies have demonstrated that allowing processed extracts, such as beet juice, to stand at these conditions can lead to a significant recovery of the red color. researchgate.net For instance, in purified pigment solutions, pigment regeneration has been observed to be complete within 2 hours, while in beet juice, it can take up to 10 hours. researchgate.net

The kinetics of betanin degradation and regeneration have been studied to understand the dynamics of this reversible reaction. The degradation of betanin generally follows first-order reaction kinetics. bch.ro However, the reversibility of the reaction means that a kinetic model accounting for both the forward (degradation) and reverse (regeneration) reactions is necessary for accurate prediction of betanin concentration over time, especially after thermal treatment.

Research has quantified the activation energies for both the degradation and regeneration processes. These values highlight the temperature dependency of each reaction and explain why regeneration is favored at lower temperatures. The activation energy for the forward reaction (degradation) is significantly higher than that for the reverse reaction (regeneration), indicating that the degradation process is more sensitive to temperature changes.

Below is a data table summarizing the kinetic parameters for betanin degradation and regeneration.

| Kinetic Parameter | Value | Conditions |

| Activation Energy (Forward Reaction - Degradation) | 17.6 Kcal/mole | pH 5.0, under nitrogen and oxygen |

| Activation Energy (Reverse Reaction - Regeneration) | 0.64 Kcal/mole | pH 5.0, under nitrogen and oxygen |

| Enthalpy Change (ΔH) | 16.8 Kcal | pH 5.0, under nitrogen and oxygen |

This table presents kinetic data for the degradation and regeneration of betanin, highlighting the energy requirements for the forward and reverse reactions.

The presence of oxygen can also impact the regeneration phenomenon. While the degradation of betanin in the absence of oxygen is a reversible reaction, the aerobic degradation pathway deviates from this and is considered less reversible. nih.gov Therefore, controlling the oxygen levels during processing and storage can also play a role in maximizing the potential for betanin regeneration.

Biological Activities and Molecular Mechanisms of Betanin

Antioxidant Mechanisms of Action

Betanin's antioxidant capacity is multifaceted, involving direct radical scavenging and the intricate modulation of cellular pathways. tandfonline.comsynercore.co.za

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Hydroxyl, Superoxide)

Betanin acts as a direct scavenger of various free radicals through the donation of hydrogen atoms or electrons, a capacity linked to the presence of phenolic hydroxyl groups and unsaturated bonds in its structure. tandfonline.comnih.gov Studies utilizing common antioxidant assays have demonstrated its efficacy. In the ferric-reducing ability of plasma (FRAP) assay, betanin effectively reduced ferric ions (Fe³⁺) to their ferrous state (Fe²⁺). tandfonline.com The trolox (B1683679) equivalent antioxidant capacity (TEAC) and oxygen radical antioxidant capacity (ORAC) assays have shown betanin's effectiveness in reducing the ABTS⁺ radical. tandfonline.com Furthermore, betanin has been reported to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a concentration-dependent manner. nih.gov Research indicates that betanin is a potent scavenger of superoxide (B77818) radicals in vitro and can inhibit hydroxyl radical production. tandfonline.comresearchgate.net

Here is a summary of betanin's direct radical scavenging activities:

| Radical Species | Assay Method(s) | Observed Effect | Source |

| DPPH | DPPH assay | Scavenged in a concentration-dependent manner | nih.gov |

| ABTS⁺ | TEAC, ORAC assays | Effective reduction of the radical | tandfonline.com |

| Hydroxyl | Total antioxidant potential (TAP) assay | Inhibition of production | tandfonline.com |

| Superoxide | Electron paramagnetic resonance (EPR) studies | Potent scavenger in vitro | researchgate.net |

| Ferric ions | FRAP assay | Effective electron donation and reduction | tandfonline.com |

Modulation of Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, betanin influences the generation of ROS. It has been shown to modulate ROS production and gene expression, contributing to the prevention of oxidative damage. mdpi.comscielo.br In studies involving human polymorphonuclear neutrophils, betanin significantly inhibited ROS production in a concentration-dependent manner. nih.gov This modulation of intracellular ROS production is likely a result of multiple molecular events, including the suppression of inflammatory signaling and the activation of the Nrf2 pathway. nih.gov Betanin can also inhibit the gene expression of NOX-4, an enzyme that is a significant generator of reactive oxygen species. mdpi.com

Scavenging of Reactive Nitrogen Species (RNS), including Peroxynitrite

Reactive Nitrogen Species (RNS), particularly peroxynitrite (ONOO⁻), are highly damaging molecules. mdpi.comnih.gov Betalains (B12646263), including betanin, are known to possess the ability to scavenge ONOO⁻. mdpi.comresearchgate.net Studies have demonstrated that betanin can directly react with ONOO⁻ at a neutral pH, thereby scavenging this toxic species. mdpi.com This direct scavenging ability contributes to betanin's cytoprotective effects against ONOO⁻ toxicity. mdpi.comnih.gov Betanin's capacity to inhibit free radicals includes RNS produced due to contact with radiation. researchgate.net

Induction of Endogenous Antioxidant Defense Systems

Betanin plays a crucial role in reinforcing the body's intrinsic antioxidant defenses by inducing cellular antioxidant system defenses and phase II enzymes through gene regulatory mechanisms. tandfonline.comresearchgate.netsynercore.co.za This induction enhances the cellular redox balance. mdpi.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

A key mechanism by which betanin upregulates endogenous antioxidant enzymes is through the activation of the Nrf2-ARE signaling pathway. tandfonline.commdpi.comcambridge.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. cambridge.org Oxidative stress or exposure to compounds like betanin disrupts this interaction, allowing Nrf2 to translocate to the nucleus. tandfonline.comcambridge.org In the nucleus, Nrf2 binds to ARE sequences in the promoter regions of target genes, initiating their transcription. nih.govcambridge.org Betanin has been shown to increase the mRNA and nuclear protein levels of Nrf2 and enhance its binding to ARE sequences in human liver cell lines. cambridge.org This activation may involve the phosphorylation of upstream protein kinases such as AKT, JNK, and ERK. cambridge.orgresearchgate.net The Keap1 protein, specifically its cysteine residues (Cys 151, 273, and 288), may be a primary target for betanin concerning Nrf2-ARE pathway activation through interaction with sulfhydryl groups. tandfonline.com

Upregulation of Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione (B108866) S-Transferase (GST)

Activation of the Nrf2-ARE pathway by betanin leads to the upregulation of various downstream antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-Transferases (GST). mdpi.comcambridge.orgresearchgate.netmdpi.com Studies in human liver cells have demonstrated that betanin treatment significantly increased the mRNA and protein levels of GSTP, GSTT, GSTM, and NQO1. cambridge.org Betanin has also been shown to upregulate HO-1 expression. nih.gov These enzymes play vital roles in protecting cells against oxidative damage; NQO1 reduces quinones and superoxide derivatives, HO-1 catalyzes heme degradation with antioxidant and antiapoptotic functions, and GSTs are involved in detoxifying electrophiles by conjugating them with glutathione. nih.govresearchgate.net

Here is a summary of the upregulation of endogenous antioxidant enzymes by betanin:

| Enzyme | Pathway Involved | Observed Effect | Source |

| HO-1 | Nrf2-ARE | Upregulation of mRNA and protein levels | nih.govcambridge.orgresearchgate.net |

| NQO1 | Nrf2-ARE | Upregulation of mRNA and protein levels | nih.govcambridge.orgresearchgate.net |

| GST (GSTA, GSTP, GSTM, GSTT) | Nrf2-ARE | Upregulation of mRNA and protein levels/activity | mdpi.comcambridge.orgresearchgate.net |

Protection Against Oxidative Damage to Biomolecules (e.g., DNA, Lipids, Proteins)

Oxidative stress can lead to damage to essential biomolecules like DNA, lipids, and proteins, contributing to various pathological conditions. mdpi.comresearchgate.net Betanin exhibits protective effects against such damage through its direct radical scavenging activity and its ability to modulate antioxidant defense systems. tandfonline.commdpi.comnih.gov Betanin acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the donation of hydrogen or electrons. tandfonline.comzenodo.org This direct action helps to neutralize free radicals before they can inflict damage on cellular components. tandfonline.comnih.gov

Research has demonstrated betanin's ability to inhibit lipid peroxidation, a process where free radicals damage lipids, particularly in cell membranes and low-density lipoprotein (LDL) particles. tandfonline.commdpi.comnih.gov By preventing LDL peroxidation, betanin may play a role in protecting against endothelial dysfunction and the development of atherosclerosis. tandfonline.comnih.gov Furthermore, studies have indicated that betanin can protect against oxidative damage to proteins by inhibiting processes like tyrosine nitration. mdpi.comnih.govresearchgate.net Betanin has also been shown to hinder peroxynitrite-induced DNA strand breakage, highlighting its protective effects on genetic material. researchgate.net

Table 1: Summary of Betanin's Antioxidant Effects on Biomolecules

| Biomolecule | Type of Damage Inhibited/Protected Against | Proposed Mechanism(s) | Reference |

| Lipids | Peroxidation (e.g., in LDL particles) | Direct radical scavenging, electron donation | tandfonline.commdpi.comnih.gov |

| Proteins | Nitration of amino acids (e.g., tyrosine) | Inhibition of nitrative processes | mdpi.comnih.govresearchgate.net |

| DNA | Strand breakage (peroxynitrite-induced) | Hinderance of peroxynitrite-mediated damage, scavenging of ROS/RNS | researchgate.net |

Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response involving the release of various mediators and the activation of specific enzymes and signaling pathways. researchgate.netsciepub.com Betanin has demonstrated significant anti-inflammatory properties by interfering with these processes. researchgate.netbuu.ac.thplos.org

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Interleukin-1 Beta, Interleukin-6, Tumor Necrosis Factor-Alpha)

Betanin has been shown to suppress the production and release of key pro-inflammatory mediators. researchgate.netsciepub.complos.org These mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-Alpha (TNF-α), play critical roles in initiating and propagating the inflammatory response. sciepub.complos.org

Studies using LPS-induced macrophage cells (RAW264.7) have shown that betanin treatment significantly decreased the production of NO, PGE2, and IL-6. sciepub.comsciepub.com Similarly, research on LPS-activated microglial cells demonstrated that betanin inhibited the production of NO, TNF-α, IL-6, and IL-1β. plos.org This suppression of multiple pro-inflammatory cytokines and mediators underscores betanin's broad anti-inflammatory potential. researchgate.netbuu.ac.thplos.org

Table 2: Betanin's Effect on Pro-inflammatory Mediators

| Pro-inflammatory Mediator | Effect of Betanin Treatment | Experimental Model(s) | Reference |

| Nitric Oxide (NO) | Decreased production | LPS-induced macrophages, LPS-activated microglia | sciepub.complos.orgsciepub.com |

| Prostaglandin E2 (PGE2) | Decreased production | LPS-induced macrophages | sciepub.comsciepub.com |

| Interleukin-1 Beta (IL-1β) | Inhibited production | LPS-activated microglia | plos.org |

| Interleukin-6 (IL-6) | Decreased production | LPS-induced macrophages, LPS-activated microglia | sciepub.complos.orgsciepub.com |

| Tumor Necrosis Factor-Alpha (TNF-α) | Inhibited production | LPS-activated microglia | plos.org |

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

Inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are crucial for the synthesis of pro-inflammatory mediators like PGE2 and NO, respectively. researchgate.netsciepub.com Betanin has been shown to inhibit the activity and expression of these enzymes. researchgate.netsciepub.complos.org

Table 3: Betanin's Inhibition of Inflammatory Enzymes

| Inflammatory Enzyme | Effect of Betanin Treatment | Proposed Mechanism(s) | Experimental Model(s) | Reference |

| Cyclooxygenase-2 (COX-2) | Reduced activity, suppressed expression | Inhibition of enzyme activity, down-regulation of expression | In vitro studies, LPS-induced cells | researchgate.netsciepub.complos.orgsciepub.comnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression | Down-regulation of expression, potential binding to active site | LPS-induced cells, LPS-activated microglia, in silico docking | sciepub.complos.orgsciepub.comnih.gov |

Modulation of Key Inflammatory Signaling Pathways

Betanin's anti-inflammatory effects are also mediated through the modulation of crucial intracellular signaling pathways that govern inflammatory responses. tandfonline.commdpi.comsciepub.com

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. tandfonline.commdpi.comresearchgate.netmdpi.com Betanin has been widely reported to inhibit the activation of the NF-κB pathway. tandfonline.commdpi.comresearchgate.netsciepub.complos.org

Studies have shown that betanin can suppress NF-κB DNA-binding activity. tandfonline.complos.org The mechanism may involve preventing the dissociation of the inhibitory protein IκB from the NF-κB complex, thus preventing NF-κB translocation to the nucleus and subsequent gene transcription. tandfonline.com Betanin's ability to inhibit NF-κB activation leads to the downstream reduction in the expression of pro-inflammatory mediators and enzymes. tandfonline.commdpi.comsciepub.complos.org This modulation of the NF-κB pathway is considered a key mechanism underlying betanin's anti-inflammatory properties. tandfonline.commdpi.comresearchgate.netsciepub.complos.org

Table 4: Betanin's Impact on the NF-κB Pathway

| Signaling Pathway Component | Effect of Betanin Treatment | Observed Outcome | Reference |

| NF-κB Activation | Inhibition | Reduced NF-κB DNA-binding activity, blunted activation | tandfonline.commdpi.comresearchgate.netsciepub.complos.orgcapes.gov.br |

| IκB/NF-κB complex | Inhibition of dissociation | Prevention of NF-κB nuclear translocation | tandfonline.com |

| Downstream gene expression | Down-regulation | Reduced expression of pro-inflammatory cytokines and enzymes (e.g., COX-2, iNOS, IL-1β, IL-6, TNF-α) | tandfonline.commdpi.comsciepub.complos.org |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Attenuation